![molecular formula C22H28N2O B5804119 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)
4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide, also known as SNC 80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist of the delta-opioid receptor and has been extensively studied for its potential therapeutic applications in the field of pain management and drug addiction.
Wirkmechanismus
4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 exerts its pharmacological effects by binding to the delta-opioid receptor, which is primarily expressed in the nervous system. Activation of the delta-opioid receptor by 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 leads to the inhibition of neurotransmitter release, resulting in analgesia and other physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 has a range of biochemical and physiological effects, including analgesia, antinociception, and locomotor activity. 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 has also been shown to have potential therapeutic applications in the treatment of drug addiction and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 has several advantages for use in lab experiments, including its high selectivity for the delta-opioid receptor and its minimal affinity for other opioid receptors. However, 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 also has limitations, including its relatively short half-life and the potential for tolerance and dependence with long-term use.
Zukünftige Richtungen
There are several future directions for the study of 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80, including the development of new analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in the treatment of drug addiction and withdrawal symptoms. Further research is also needed to explore the molecular mechanisms underlying the pharmacological effects of 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 and to identify potential drug targets for the development of new analgesics with fewer side effects.
Synthesemethoden
The synthesis of 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 involves a series of chemical reactions that start with the condensation of 4-(1-piperidinylmethyl)aniline with 4-isopropylbenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of purification steps, including crystallization and chromatography, to obtain the final product in high purity.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 has been extensively studied for its potential therapeutic applications in the field of pain management and drug addiction. Studies have shown that 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 is a highly selective agonist of the delta-opioid receptor and has minimal affinity for other opioid receptors, which makes it a promising candidate for the development of opioid-based analgesics with fewer side effects.
Eigenschaften
IUPAC Name |
N-[4-(piperidin-1-ylmethyl)phenyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17(2)19-8-10-20(11-9-19)22(25)23-21-12-6-18(7-13-21)16-24-14-4-3-5-15-24/h6-13,17H,3-5,14-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVISGCHNSPPWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(piperidin-1-ylmethyl)phenyl]-4-(propan-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

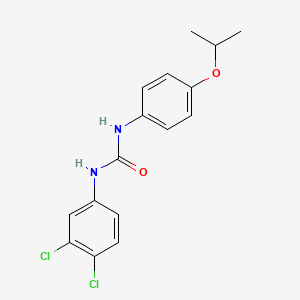
![2-(4-nitrophenyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5804047.png)
![N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5804049.png)
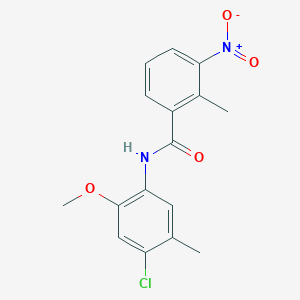
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5804077.png)
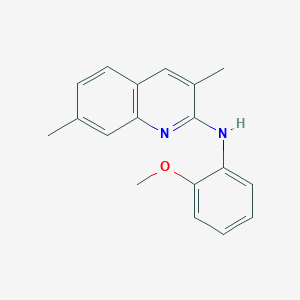
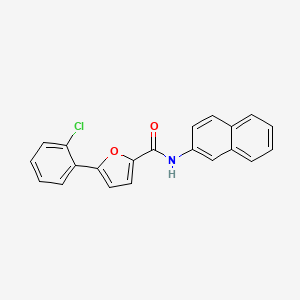
![N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5804095.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5804100.png)
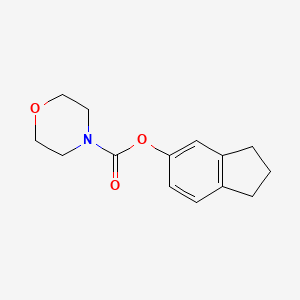

![3-tert-butyl-4,6-dimethyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5804112.png)

![2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)